molecular formula C19H21NOS B195882 Dothiepin sulfoxide CAS No. 1447-71-8

Dothiepin sulfoxide

Cat. No. B195882
CAS RN: 1447-71-8
M. Wt: 311.4 g/mol
InChI Key: NBNPVRZHUPMVQS-GZTJUZNOSA-N
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Description

Dothiepin sulfoxide is a metabolite of Dosulepin, also known as Dothiepin . Dosulepin is a tricyclic antidepressant (TCA) used in the treatment of depression . It inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft . Dothiepin sulfoxide belongs to the class of organic compounds known as dibenzothiepins .


Synthesis Analysis

The synthesis of sulfoxides, including Dothiepin sulfoxide, often involves the oxidation of sulfides . A metal-free quinoid catalyst promotes a chemoselective, light-induced thioether to sulfoxide oxidation . The deoxygenation of sulfoxides to their corresponding sulfides is also a fundamental process in organic synthetic chemistry .


Molecular Structure Analysis

Dothiepin sulfoxide has a molecular formula of C19H21NOS and an average mass of 311.441 Da . It contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 sulfoxide .


Physical And Chemical Properties Analysis

Dothiepin sulfoxide has a density of 1.2±0.1 g/cm3, a boiling point of 496.9±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 94.3±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 255.1±5.0 cm3 .

Scientific Research Applications

  • Dothiepin sulfoxide is almost inactive as an uptake inhibitor for neurotransmitters such as noradrenaline and 5‐hydroxytryptamine (5‐HT). Its sulfoxide metabolites are unlikely to contribute to the therapeutic actions or side effects of dothiepin (Heal et al., 1992).

  • In aqueous solutions exposed to light, dothiepin is slowly decomposed, leading to the formation of sulfoxides. This indicates a photochemical instability of dothiepin, which has implications for its storage and handling (Tammilehto & Torniainen, 1989).

  • Dothiepin and its metabolites have varying affinities for certain neurotransmitter receptor sites and influence neurotransmitter uptake. Dothiepin sulfoxide showed less potency compared to dothiepin in these interactions, suggesting a lower pharmacological activity (Fulton et al., 1982).

  • Electroanalytical studies show that dothiepin is oxidized to the sulphone in an electrochemical reaction, indicating the formation of sulfoxides as intermediate metabolites. Understanding these reactions is crucial for developing analytical methods for dothiepin and its metabolites (Bishop & Hussein, 1984).

  • Kinetic spectrophotometric methods have been developed for determining dothiepin hydrochloride, highlighting the importance of accurate measurement techniques for this compound and its derivatives, including sulfoxides (Taha, 2003).

  • Studies on dimethyl sulfoxide (DMSO), a related sulfoxide compound, show its potential therapeutic applications and effects on cellular processes. While not directly about dothiepin sulfoxide, these studies provide insight into the general behavior and applications of sulfoxide compounds (Yunnan, 1994; Lu & Mattson, 2001; Tunçer et al., 2018).

Safety And Hazards

Dothiepin sulfoxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and precautions should be taken to prevent exposure .

properties

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNPVRZHUPMVQS-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

749-48-4 (monosuccinate)
Record name Dothiepin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dothiepin sulfoxide

CAS RN

1447-71-8, 42046-35-5
Record name Dothiepin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dothiepin sulfoxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTHIEPIN SULFOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
D Heal, S Cheetham, K Martin… - Drug development …, 1992 - Wiley Online Library
… The pharmacology of dothiepin and its human metabolites, northiaden, dothiepin sulfoxide, and northiaden sulfoxide, has been studied to determine whether the latter contribute to the …
Number of citations: 17 onlinelibrary.wiley.com
M Magdy - 2023 - researchsquare.com
… The active compound was recognized as Dothiepin sulfoxide (Fig. 2) showing molecular formula of Dothiepin sulfoxide, de ned by Gc mass spectrum very similar to Dothiepin sulfoxide; …
Number of citations: 2 www.researchsquare.com
TR Norman, H Cheng, GD Burrows - Clinical Pharmacology in Psychiatry …, 1981 - Springer
It has been well established that tricyclic antidepressants (TCA) inhibit catecholamine and indoleamine uptake in the central nervous system (Carlsson et al., 1966, 1968, 1969). While it …
Number of citations: 8 link.springer.com
C Sánchez, J Hyttel - Cellular and molecular neurobiology, 1999 - Springer
… Dothiepin sulfoxide has very weak reuptake inhibitory effects at all three sites. The NA reuptake inhibitory activity of both dothiepin and northiaden is also reflected in vivo, where both …
Number of citations: 564 link.springer.com
NH Jourdil, PD Fontanille, GM Bessard - Clinical chemistry, 1997 - academic.oup.com
… with dothiepin, our method allowed a successful resolution of dothiepin (t R 19.28 min) with its two major metabolites, the northiaden (t R 19.37 min) and the dothiepin sulfoxide (t R …
Number of citations: 12 academic.oup.com
W Lambert, J Van Bocxlaer, M Piette… - Journal of analytical …, 1994 - academic.oup.com
… occurring membolite of dothiepin (9), dothiepin sulfoxide, was confirmed in the urine sample … the UV spectrum of the newly synthesized dothiepin sulfoxide. In addition to HPLC/DAD, the …
Number of citations: 13 academic.oup.com
SP Elliott, KA Hale - Journal of analytical toxicology, 1998 - academic.oup.com
… The presence of dothiepin metabolites (nordothiepin, nordothiepin sulfoxide, and dothiepin sulfoxide) and hence the ratio of metabolite to parent drug is one of the most important …
Number of citations: 86 academic.oup.com
EM Melchor-Martínez, MG Jiménez-Rodríguez… - Case Studies in …, 2021 - Elsevier
The COVID-19 pandemic has been one of the biggest challenges worldwide. The psychological disorders associated with the pandemic causing depression, insomnia, post-traumatic …
Number of citations: 31 www.sciencedirect.com
IM McIntyre, CV King, S Skafidis… - Journal of Chromatography …, 1993 - Elsevier
A sensitive method suitable for the determination of tricyclic and other antidepressants in postmortem and clinical specimens is presented. The procedure, which utilizes reversed-phase …
Number of citations: 47 www.sciencedirect.com
WE Lambert, JF Van Bocxlaer… - Journal of Chromatography …, 1997 - Elsevier
… Peak identification: (1) dothiepin sulfoxide, (2) trazodone, (3) metabolites of nordiazepam … 3 identified as dothiepin sulfoxide and (B) the UV spectrum (225-350 nm) of peak 5 in Fig. 3, …
Number of citations: 70 www.sciencedirect.com

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